molecular formula C15H27N5O6S3 B12621602 L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine CAS No. 918412-74-5

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine

Cat. No.: B12621602
CAS No.: 918412-74-5
M. Wt: 469.6 g/mol
InChI Key: OHSQYFRWMQIWHX-WYCDGMCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is a pentapeptide composed of three cysteine residues and two alanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-cysteine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 are repeated for each subsequent amino acid until the pentapeptide is complete.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of thioether-linked peptides.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.

    Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.

    Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is primarily related to its thiol groups. These groups can undergo redox reactions, contributing to the compound’s antioxidant properties. The thiol groups can also form disulfide bonds, which play a crucial role in protein structure and function. The molecular targets and pathways involved include:

    Redox Reactions: The thiol groups participate in redox reactions, protecting cells from oxidative stress.

    Disulfide Bond Formation: The formation of disulfide bonds stabilizes protein structures and influences protein folding.

Comparison with Similar Compounds

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can be compared with other peptides containing cysteine residues:

Properties

CAS No.

918412-74-5

Molecular Formula

C15H27N5O6S3

Molecular Weight

469.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H27N5O6S3/c1-6(18-14(24)9(4-28)19-13(23)8(16)3-27)11(21)17-7(2)12(22)20-10(5-29)15(25)26/h6-10,27-29H,3-5,16H2,1-2H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1

InChI Key

OHSQYFRWMQIWHX-WYCDGMCDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.